Etidocaine Hydrochloride

Catalog No.
S527580
CAS No.
36637-19-1
M.F
C17H29ClN2O
M. Wt
312.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etidocaine Hydrochloride

CAS Number

36637-19-1

Product Name

Etidocaine Hydrochloride

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride

Molecular Formula

C17H29ClN2O

Molecular Weight

312.9 g/mol

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H

InChI Key

LMWQQUMMGGIGJQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide Hydrochloride; (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide Monohydrochloride; Duranest; Duranest Hydrochloride; W 19053;

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl

The exact mass of the compound Etidocaine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Etidocaine Hydrochloride is a long-acting, amide-type local anesthetic distinguished by its rapid onset of action and profound motor blockade. These properties position it as a critical agent for research and formulation where both speed and significant, sustained neuromuscular inhibition are required. Its high lipid solubility and protein-binding capacity are key physicochemical drivers for its potency and extended duration of action compared to shorter-acting agents like lidocaine. The selection of Etidocaine over other long-acting anesthetics like bupivacaine or ropivacaine is often based on its specific profile of providing intense motor block, a feature not equally prominent in its class alternatives.

Substituting Etidocaine Hydrochloride with other amide anesthetics based on class alone can lead to significant deviations in experimental or procedural outcomes. While bupivacaine is also long-acting, it provides a less intense motor block and has a slower onset, making it unsuitable for applications demanding rapid and profound muscle relaxation. Conversely, while lidocaine offers a rapid onset, its duration of action is significantly shorter, requiring more frequent administration in long procedures and failing to provide the extended postoperative analgesia often sought with etidocaine. The unique combination of rapid onset, long duration, and particularly deep motor blockade makes Etidocaine a specific tool for procedures where this trifecta of properties is a critical requirement.

Faster Onset of Action Compared to Bupivacaine

In a double-blind study of epidural anesthesia, etidocaine demonstrated a significantly more rapid onset of motor blockade compared to bupivacaine. Another head-to-head comparison in infiltration regional blocks found the onset for etidocaine to be 6.3 minutes, while bupivacaine's onset was 8.3 minutes. This property is critical in time-sensitive experimental protocols and clinical workflows.

Evidence DimensionOnset of Anesthesia (Infiltration Block)
Target Compound Data6.3 minutes (1% Etidocaine)
Comparator Or Baseline8.3 minutes (0.5% Bupivacaine)
Quantified Difference24% faster onset
ConditionsDouble-blind crossover study in 24 healthy volunteers receiving infiltration regional blocks of the fifth ray.

A faster onset reduces procedure time and can improve the efficiency and throughput of laboratory or clinical protocols.

More Profound Motor Blockade than Bupivacaine

A defining characteristic of Etidocaine is its ability to induce a more intense motor block than bupivacaine. In a double-blind study, all subjects receiving epidural etidocaine developed complete motor blockade, whereas with bupivacaine, 5%-33% of initial muscle force remained. Another study confirmed that patients receiving etidocaine had a denser motor blockade than those receiving bupivacaine, a key differentiator for applications requiring complete muscle immobility.

Evidence DimensionDegree of Motor Blockade (Muscle Force)
Target Compound DataComplete motor blockade (100% reduction in muscle force)
Comparator Or BaselineIncomplete motor blockade (5% to 33% of initial muscle force remained)
Quantified DifferenceAchieved complete motor blockade whereas bupivacaine did not.
ConditionsDouble-blind study of epidural anesthesia in 30 young volunteers (1.5% Etidocaine vs 0.5% Bupivacaine).

For surgical models or electrophysiological studies requiring complete and reliable muscle relaxation, Etidocaine provides a level of motor block that bupivacaine may not achieve.

Extended Duration of Motor Blockade vs. Bupivacaine and Mepivacaine

Etidocaine provides a significantly extended duration of motor function inhibition. In a comparative study, the time to complete restoration of muscle function after epidural administration was 600 minutes for etidocaine, compared to 360 minutes for bupivacaine and 180 minutes for mepivacaine. Notably, with etidocaine, the motor blockade outlasted the sensory blockade by 150 minutes, a unique characteristic among local anesthetics.

Evidence DimensionTime to Complete Restoration of Muscle Function
Target Compound Data600 minutes (1.5% Etidocaine)
Comparator Or Baseline360 minutes (0.5% Bupivacaine); 180 minutes (2% Mepivacaine)
Quantified Difference67% longer duration of motor block than Bupivacaine; 233% longer than Mepivacaine.
ConditionsDouble-blind study of epidural anesthesia in young volunteers.

This extended motor block is critical for long-duration experimental procedures requiring sustained immobility and for developing formulations aimed at prolonged, site-specific neuromuscular inhibition.

Physicochemical Profile: High Lipid Solubility Correlated with Potency

Etidocaine's high potency is directly linked to its high lipid solubility. Its octanol-to-water partition coefficient is 7,317, which is more than double that of bupivacaine (3,420) and significantly higher than lidocaine (366). This property facilitates rapid penetration of neural membranes, contributing to its fast onset despite its high molecular weight, and enhances its affinity for protein binding, which prolongs its duration of action. This makes it a valuable compound for structure-activity relationship studies and for designing lipid-based drug delivery systems.

Evidence DimensionOctanol-to-Water Partition Coefficient (Lipid Solubility)
Target Compound Data7,317
Comparator Or BaselineBupivacaine: 3,420; Lidocaine: 366
Quantified Difference114% more lipid-soluble than Bupivacaine; ~20x more lipid-soluble than Lidocaine.
ConditionsPhysicochemical data measured at 37°C.

High lipid solubility is a key parameter for formulators, predicting high potency and guiding the selection of excipients and delivery vehicles for novel anesthetic formulations.

Advanced Regional Anesthesia Models Requiring Profound and Rapid Muscle Relaxation

For preclinical or clinical research models of surgical procedures (e.g., orthopedic, abdominal) where complete muscle immobility is essential for success, Etidocaine's ability to induce a rapid, dense, and complete motor block provides a distinct advantage over bupivacaine, which may leave residual muscle function.

Long-Duration Nerve Block Studies with a Focus on Motor Fiber Inhibition

In neuropharmacology research investigating the differential effects of anesthetics on nerve fiber types, Etidocaine is a specialized tool. Its unique profile of producing a motor block that significantly outlasts its sensory block allows for the specific study of motor pathway recovery dynamics.

Formulation Development for High-Potency, Long-Acting Anesthetics

As a reference compound in formulation science, Etidocaine's high lipid solubility makes it an ideal candidate for developing and testing novel drug delivery systems, such as liposomal formulations or polymer-based depots, aimed at extending the duration of local anesthesia.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Within the amide anesthetic class, Etidocaine serves as a key comparator compound in SAR studies. Its distinct combination of high lipid solubility, rapid onset, and profound motor block provides a critical data point for researchers aiming to design next-generation local anesthetics with tailored pharmacodynamic profiles.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

312.1968412 Da

Monoisotopic Mass

312.1968412 Da

Heavy Atom Count

21

UNII

YGD0Y35434
60YD32QL30
G6N3B3U8E6

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

38188-14-6
36637-19-1

Wikipedia

Etidocaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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